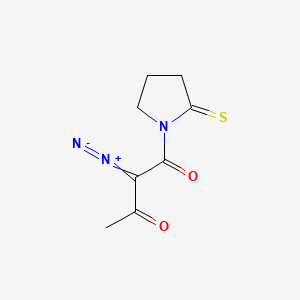
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione is a diazo compound characterized by the presence of a diazo group (-N=N-) and a sulfanylidenepyrrolidinyl moiety Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in the formation of various complex molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione typically involves the diazotization of a suitable precursor. One common method is the reaction of a 1,3-diketone with a diazo transfer reagent such as p-toluenesulfonyl azide or methanesulfonyl azide. The reaction is usually carried out in the presence of a base, such as potassium ethoxide or triethylamine, in a suitable solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the diazo group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism by which 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione exerts its effects involves the generation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including insertion, addition, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed .
類似化合物との比較
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with a similar structure but different reactivity and applications.
2-Diazo-5,5-dimethylcyclohexane-1,3-dione: A cyclic diazo compound with distinct chemical properties and uses.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C8H9N3O2S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC名 |
2-diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-5(12)7(10-9)8(13)11-4-2-3-6(11)14/h2-4H2,1H3 |
InChIキー |
QOEPZKBNPGXERY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


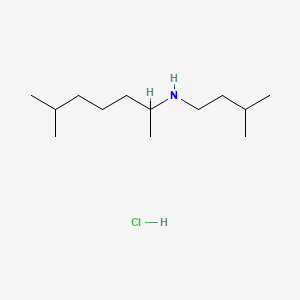
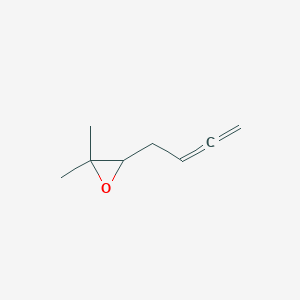

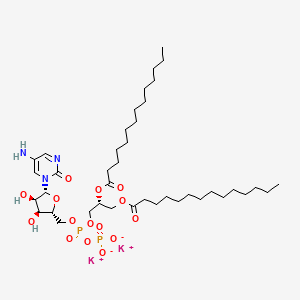
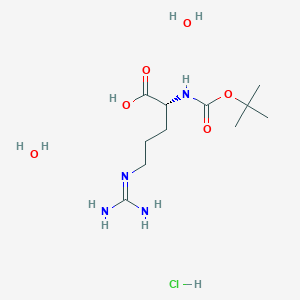
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
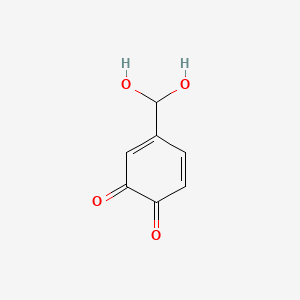

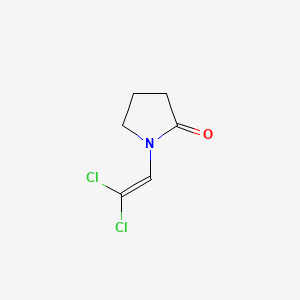
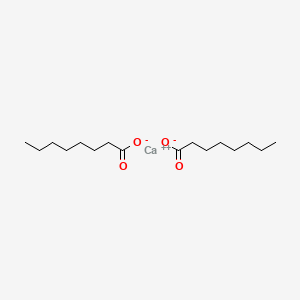
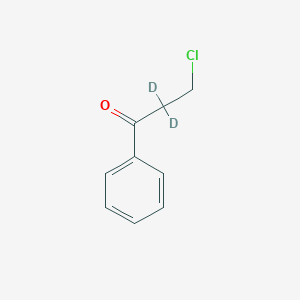
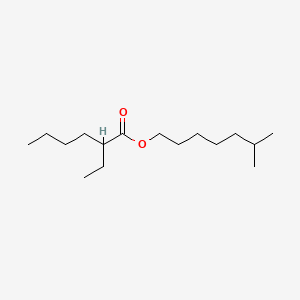
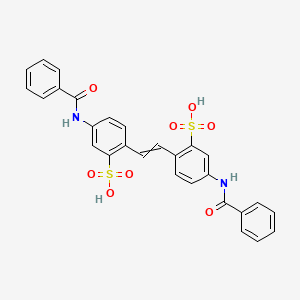
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
